molecular formula C12H13N3O B2752664 N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide CAS No. 2305476-05-3

N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide

Cat. No.: B2752664
CAS No.: 2305476-05-3
M. Wt: 215.256
InChI Key: IFHLLPWDSCGMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit cyclin-dependent kinase 2, which plays a role in cell cycle regulation . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)prop-2-enamide can be compared with other imidazopyridine derivatives, such as:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific structure and the resulting biological properties.

Properties

IUPAC Name

N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-3-12(16)13-8-10-9(2)14-11-6-4-5-7-15(10)11/h3-7H,1,8H2,2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHLLPWDSCGMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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